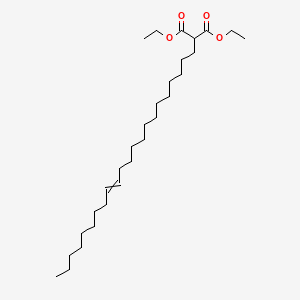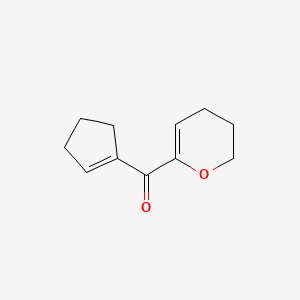
alpha-(Benzoyloxy)-4'-hydroxypropiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(Benzoyloxy)-4’-hydroxypropiophenone is an organic compound that features a benzoyloxy group attached to a hydroxypropiophenone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(Benzoyloxy)-4’-hydroxypropiophenone typically involves multiple steps. One common method includes the following steps:
DCC Coupling: The initial step involves the coupling of benzoic acid with a hydroxypropiophenone derivative using dicyclohexylcarbodiimide (DCC) as a coupling agent.
Fries Rearrangement: This step involves the rearrangement of the ester formed in the first step to yield the desired benzoyloxy structure.
Esterification: The final step involves esterification to introduce the benzoyloxy group, resulting in the formation of alpha-(Benzoyloxy)-4’-hydroxypropiophenone.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-(Benzoyloxy)-4’-hydroxypropiophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoyloxy group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Applications De Recherche Scientifique
Alpha-(Benzoyloxy)-4’-hydroxypropiophenone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of inflammatory diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mécanisme D'action
The mechanism of action of alpha-(Benzoyloxy)-4’-hydroxypropiophenone involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by modulating the expression of certain proteins or enzymes involved in inflammatory responses . The exact molecular targets and pathways are still under investigation, but it is believed to interact with key signaling molecules in the body.
Comparaison Avec Des Composés Similaires
Alpha-(Benzoyloxy)-4’-hydroxypropiophenone can be compared with other similar compounds, such as:
Benzoyloxy Benzophenone: This compound has similar structural features but differs in its biological activity and applications.
Hydroxypropiophenone Derivatives: These compounds share the hydroxypropiophenone core but may have different substituents, leading to variations in their chemical and biological properties
Conclusion
Alpha-(Benzoyloxy)-4’-hydroxypropiophenone is a versatile compound with significant potential in various scientific and industrial applications Its unique chemical structure allows it to undergo a range of reactions, making it valuable in synthetic chemistry
Propriétés
Formule moléculaire |
C16H14O4 |
|---|---|
Poids moléculaire |
270.28 g/mol |
Nom IUPAC |
[1-(4-hydroxyphenyl)-1-oxopropan-2-yl] benzoate |
InChI |
InChI=1S/C16H14O4/c1-11(15(18)12-7-9-14(17)10-8-12)20-16(19)13-5-3-2-4-6-13/h2-11,17H,1H3 |
Clé InChI |
GXCQRASBCGOUGF-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1=CC=C(C=C1)O)OC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-[(Furan-2-yl)methyl]-N~2~-[(4-methylphenyl)methyl]ethane-1,2-diamine](/img/structure/B12586552.png)



![[(3S,8R,9S,10R,13S,14S)-3-acetyloxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] propanoate](/img/structure/B12586576.png)
![4-Chloro-5-[4-(hydroxymethyl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B12586580.png)
![3,5-Bis[3-(benzyloxy)-4-nitrophenoxy]benzoic acid](/img/structure/B12586587.png)
![1-[2-(2,4-Dimethoxyphenyl)ethenyl]-2,3,4,5,6-pentafluorobenzene](/img/structure/B12586590.png)
![Azuleno[1,2-B]furan-4,6-dione](/img/structure/B12586591.png)
![(2R)-2-[3-(Benzyloxy)propyl]oxirane](/img/structure/B12586594.png)
![Methanone, [2-[(1,1-dimethylethyl)dimethylsilyl]-5-thiazolyl]phenyl-](/img/structure/B12586596.png)


![N~1~-Benzyl-N~2~-[(furan-2-yl)methyl]ethane-1,2-diamine](/img/structure/B12586640.png)
